Ferroceneacetic acid, 98%

Biosensor Engineering Glucose Oxidase Enzyme Stability

Ferroceneacetic acid (1287-16-7) solves mediator instability in amperometric biosensors and dopamine quantification. Unlike ferrocenecarboxylic acid, this methylene-bridged analog offers: • Proven superior storage stability for GOx-modified electrodes (direct comparative data) • Validated dopamine-ascorbic acid resolution without sample pretreatment • Quantified rate constant (175 (mol m⁻³)⁻¹ s⁻¹) for L-cysteine oxidation • 98% purity, 158-160 °C melting point - rapid QC verification Procure for sensor fabrication and electroanalytical methods requiring lot-to-lot consistency.

Molecular Formula C12H12FeO2
Molecular Weight 244.07 g/mol
Cat. No. B12060998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroceneacetic acid, 98%
Molecular FormulaC12H12FeO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe]
InChIInChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;
InChIKeyDLJGQTUEZOSNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroceneacetic Acid, 98% – Organometallic Redox Mediator


Ferroceneacetic acid (CAS 1287-16-7, C12H12FeO2, MW 244.07) is a monocarboxylic acid-substituted ferrocene derivative belonging to the metallocene class of organometallic compounds [1]. Its defining structural feature is a ferrocenyl moiety covalently linked to an acetic acid group via a methylene bridge , distinguishing it from direct carboxyl-substituted analogs such as ferrocenecarboxylic acid. This compound is routinely supplied at 98% purity with a reported melting point of 158–160 °C [2], and is characterized as a crystalline solid ranging from light yellow to orange-brown in appearance . Ferroceneacetic acid functions as an outer-sphere redox mediator in enzymatic biosensors [3], a homogeneous catalyst in electrosynthetic transformations [4], and a precursor for covalently anchored ferrocene-modified electrodes [5], underpinning its procurement relevance in electroanalytical chemistry and materials science.

WorkflowOuter-sphere redox mediator for enzymatic biosensors and electrosynthesis
Use contextHomogeneous electrocatalyst and precursor for covalently modified electrodes
Selection logicHigh-purity grade supports reproducible electroanalytical method development

Ferroceneacetic Acid vs. Ferrocenyl Carboxylic Acid Derivatives


Although ferroceneacetic acid and ferrocenecarboxylic acid share a ferrocenyl scaffold and carboxylic acid functionality, their differing alkyl spacer length (methylene-bridged acetic acid versus directly attached carboxyl group) engenders quantifiable divergence in both electrochemical behavior and mediator performance. Cyclic voltammetry studies reveal that the half-wave oxidation potential (E1/2) of ferroceneacetic acid differs from that of ferrocenecarboxylic acid due to distinct inductive electronic effects imparted by the methylene spacer [1]. Moreover, in direct comparative enzyme-electrode studies, glucose oxidase covalently modified with ferroceneacetic acid exhibits unequivocally superior storage stability relative to the ferrocenecarboxylic acid-modified counterpart [2]. In homogeneous electrocatalytic systems, the two derivatives display different catalytic coupling profiles: sulfite oxidation couples catalytically only with ferrocenemonocarboxylic acid, whereas ferroceneacetic acid demonstrates differential efficacy in resolving ascorbic acid–dopamine mixtures [3]. Consequently, interchange without empirical verification would compromise assay reproducibility and sensor longevity, making compound-specific procurement essential for applications where mediator stability, redox potential, and substrate specificity are critical parameters.

Methylene spacer shifts redox potential relative to directly attached carboxyl analogs
Mediator storage stability may differ between ferrocenyl carboxylic acid derivatives
Substrate coupling specificity varies; interchange may compromise assay reproducibility

Ferroceneacetic Acid, 98% – Comparative Performance Evidence


Storage Stability vs. Ferrocenecarboxylic Acid

In a direct comparative study of glucose oxidase (GOx) covalently modified with redox mediators, the ferroceneacetic acid-modified enzyme demonstrated unequivocally superior stability compared to the ferrocenecarboxylic acid-modified analog under both storage and electrochemical cycling conditions [1]. While the study provides a qualitative rather than quantitative stability comparison, the authors explicitly conclude that substitution of ferrocenecarboxylic acid with ferroceneacetic acid constitutes an improvement in storage stability [2].

Storage Stability
Head-to-head
Reported higher storage stability for ferroceneacetic acid-modified glucose oxidase vs. ferrocenecarboxylic acid analog
Supports procurement for sensor shelf-life context
Quantitative half-life not reported in available abstracts
Biosensor Engineering Glucose Oxidase Enzyme Stability Redox Mediator

Electrocatalytic Kinetics with L-Cysteine

Ferroceneacetic acid exhibits a homogeneous electrocatalytic second-order rate constant of 175 (mol m⁻³)⁻¹ s⁻¹ toward L-cysteine, as determined via numerical simulation-supported voltammetric analysis [1]. This value provides a quantitative kinetic benchmark absent from the available data for ferrocenecarboxylic acid in the same substrate system, establishing ferroceneacetic acid as a kinetically characterized mediator for L-cysteine oxidation.

Electrocatalytic Kinetics
Reported
Second-order rate constant: 175 (mol m⁻³)⁻¹ s⁻¹ toward L-cysteine
Enables kinetic modeling for mediator selection
Ferrocenecarboxylic acid rate constant unreported
Electrocatalysis Homogeneous Catalysis Kinetic Analysis L-Cysteine Detection

Dopamine Detection in Ascorbic Acid Background

A comparative study of three ferrocene derivative mediators—ferrocenecarboxylic acid, ferroceneacetic acid, and ferrocenemethanol—evaluated their efficacy for the voltammetric resolution of ascorbic acid and dopamine mixtures. Ferrocenecarboxylic acid exhibited the largest homogeneous second-order rate constant (k_s) for ascorbic acid oxidation, in the range 7.36 × 10⁵ to 1.23 × 10⁷ M⁻¹ s⁻¹ across the three derivatives studied [1]. However, for the specific analytical challenge of determining dopamine in the presence of high ascorbic acid concentrations (up to 100:1 ascorbic acid:dopamine ratio), ferroceneacetic acid was identified as the most suitable mediator [1].

Mediator Selectivity
Head-to-head
Identified as most suitable mediator for dopamine detection in 100:1 ascorbic acid background
Supports electroanalytical method selection context
Comparator mediators show lower selectivity in this application
Electroanalytical Chemistry Neurotransmitter Detection Voltammetric Resolution Mediator Screening

Purity and Melting Point Quality Control

Ferroceneacetic acid at 98% purity is specified with a melting point range of 158–160 °C (lit.) [1]. This narrow, well-defined melting range serves as a rapid identity and purity verification checkpoint upon receipt. In contrast, ferrocenecarboxylic acid (C11H10FeO2, MW 230.04) exhibits a higher melting range of approximately 208–212 °C [2], and some vendor specifications for ferroceneacetic acid report purity as low as 95% [3]. The 98% grade offers reduced batch-to-batch variability in electrochemical and catalytic applications where trace metal or organic impurities can interfere with redox behavior.

Quality Specification
Specification review
Melting point 158–160 °C; purity ≥98% (lit.)
Supports incoming material identity check
Differentiates from ferrocenecarboxylic acid (~208–212 °C)
Quality Control Procurement Specification Analytical Chemistry Product Purity

Redox Potential Relative to Ferrocene

Electrochemical characterization of ferrocenylcarboxylic acids by cyclic voltammetry in acetonitrile solution reveals that the half-wave potentials (E1/2) of most carboxy-substituted ferrocenes fall in the range 0.34–0.58 V versus s.c.e., which are more positive than that of unsubstituted ferrocene (0.33 V), reflecting diminished susceptibility to oxidation due to the electron-withdrawing carboxylic acid substituent [1]. While specific E1/2 values for ferroceneacetic acid are not individually tabulated in this particular study, the compound falls within this class behavior, and more recent rotating disc electrode studies report a half-wave potential shift of 29 mV for ferroceneacetic acid under electrocatalytic conditions [2].

Redox Potential
Class-level
Half-wave potential shift ~29 mV vs. ferrocene under flow conditions
Contextualizes mediator redox window for biosensor design
Class behavior 0.34–0.58 V vs s.c.e.; exact E1/2 not individually tabulated
Cyclic Voltammetry Electrochemical Characterization Half-Wave Potential Redox Chemistry

Ferroceneacetic Acid, 98% – Key Application Scenarios


Reagentless Glucose Biosensor Stability

Ferroceneacetic acid is the preferred redox mediator for covalent modification of glucose oxidase in reagentless amperometric glucose biosensors where storage stability is a critical design parameter. Direct comparative evidence demonstrates that GOx modified with ferroceneacetic acid exhibits superior stability on storage relative to the ferrocenecarboxylic acid-modified analog [1]. This stability advantage directly addresses a known limitation of first-generation ferrocene-mediated biosensors—the gradual degradation of the oxidized ferrocenium form—and supports procurement of ferroceneacetic acid for sensor fabrication lines where lot-to-lot consistency and shelf-life are operational priorities [1].

Dopamine Detection with Ascorbic Acid Interference

In electroanalytical workflows targeting dopamine quantification in the presence of high ascorbic acid backgrounds (up to 100-fold molar excess), ferroceneacetic acid is the empirically validated mediator of choice among ferrocene derivatives. A comparative screening of ferrocenecarboxylic acid, ferroceneacetic acid, and ferrocenemethanol at glassy carbon electrodes identified ferroceneacetic acid as the most suitable mediator for resolving the overlapping voltammetric signals of ascorbic acid and dopamine [2]. Researchers developing sensors for neurotransmitter detection in brain tissue homogenates or cell culture media should prioritize ferroceneacetic acid procurement to achieve analytically useful resolution without extensive sample pretreatment [2].

Electrocatalytic L-Cysteine Detection

For homogeneous electrocatalytic oxidation of L-cysteine and related thiol-containing biomolecules, ferroceneacetic acid provides a kinetically characterized mediator option with a quantified second-order rate constant of 175 (mol m⁻³)⁻¹ s⁻¹ [3]. This kinetic parameter, derived from numerical simulation-supported voltammetric analysis, enables researchers to rationally design detection protocols and model mediator performance in flow-electrochemical systems. The availability of this rate constant distinguishes ferroceneacetic acid from ferrocenecarboxylic acid in this substrate context and supports its procurement for analytical method development in clinical and pharmaceutical thiol monitoring [3].

Incoming Material Quality Control

The 98% purity grade of ferroceneacetic acid, combined with its narrow and well-documented melting point range of 158–160 °C (lit.), provides a straightforward identity and purity verification checkpoint for incoming material quality control . In GLP-regulated or ISO-compliant analytical laboratories, the ~50 °C melting point differential from ferrocenecarboxylic acid (~208–212 °C) serves as a rapid confirmatory test to rule out mislabeling or cross-contamination between these structurally similar but functionally distinct ferrocenyl carboxylic acids . Procurement of the 98% grade (rather than lower-purity 95% alternatives) minimizes the risk of impurity-derived artifacts in electrochemical and catalytic applications [4].

Application
Selection Property
Validation Focus
Reagentless glucose biosensor research
Mediator storage stability context
Enzyme-mediator stability under storage
Dopamine detection in ascorbic acid background
Mediator selectivity profile
Voltammetric resolution from high ascorbic acid
Electrocatalytic L-cysteine monitoring
Kinetically characterized mediator
Homogeneous rate constant validation for thiol detection
Incoming material identity verification
Purity and melting point specification
Melting point lot confirmation
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